molecular formula C16H24N2O2 B2524215 N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide CAS No. 1211743-78-0

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide

Cat. No.: B2524215
CAS No.: 1211743-78-0
M. Wt: 276.38
InChI Key: RBCHCCHLGBKFSV-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a 1-benzylpiperidine scaffold, a structure frequently investigated for its affinity to central nervous system targets. Compounds based on the 1-benzylpiperidine core have been extensively studied as potent and selective ligands for sigma-1 receptors (σ1R) . Sigma-1 receptors are implicated in various neurological processes, and ligands targeting them are explored for potential applications in neuropathic pain, neurodegenerative diseases, and psychiatric disorders . Furthermore, structural analogs of this compound have demonstrated activity as acetylcholinesterase (AChE) inhibitors , suggesting its potential utility as a research tool in studies related to cholinergic neurotransmission and cognitive function. The inclusion of the methoxyacetamide group may influence the compound's pharmacokinetic properties and receptor interaction profile, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, selectivity, and functional effects in various in vitro and in vivo models. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-13-16(19)17-11-14-7-9-18(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCHCCHLGBKFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide reveals two primary fragments: 2-methoxyacetic acid and 1-benzylpiperidin-4-yl)methanamine . The amide bond formation between these precursors constitutes the pivotal step, though alternative pathways involving in situ generation of intermediates are also viable. Key challenges include:

  • Steric hindrance at the piperidine nitrogen during benzylation.
  • Oxidation risks associated with the methoxy group under acidic/basic conditions.
  • Purification complexities due to polar byproducts.

Synthetic Methodologies

Direct Amidation via Carbodiimide Coupling

This two-step protocol involves synthesizing the amine precursor followed by coupling with 2-methoxyacetic acid.

Synthesis of (1-Benzylpiperidin-4-yl)methanamine

Piperidin-4-ylmethanamine undergoes N-benzylation using benzyl bromide in a biphasic system (dichloromethane/aqueous NaOH) with tetrabutylammonium bromide as a phase-transfer catalyst. Reaction conditions and yields are summarized in Table 1.

Table 1: Optimization of N-Benzylation Conditions

Benzylating Agent Solvent Base Temp (°C) Time (h) Yield (%)
Benzyl bromide DCM/H₂O NaOH (10%) 25 6 78
Benzyl chloride Toluene/H₂O K₂CO₃ 80 12 65
Benzyl triflate THF Et₃N 0→25 3 82
Amide Bond Formation

Activation of 2-methoxyacetic acid with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) generates the active ester, which reacts with (1-benzylpiperidin-4-yl)methanamine in tetrahydrofuran (THF) at 0°C→25°C. Critical parameters include:

  • Molar ratio : 1:1.2 (acid:amine) to minimize unreacted starting material.
  • Workup : Filtration of dicyclohexylurea byproduct followed by silica gel chromatography (EtOAc/hexane, 3:7).

Reductive Amination Pathway

An alternative route involves reductive amination of 4-(aminomethyl)piperidine with benzaldehyde, followed by acetylation (Figure 1).

Figure 1: Reductive Amination Strategy

  • Benzaldehyde + 4-(Aminomethyl)piperidine → Imine intermediate (NaBH₃CN, MeOH, 0°C, 2 h).
  • Acetylation : 2-Methoxyacetyl chloride, Et₃N, DCM, 25°C, 4 h.

This method circumvents isolation of the amine intermediate but requires stringent control over reducing agent stoichiometry to prevent over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the amidation step. A representative procedure entails:

  • Reactants : 2-Methoxyacetic acid (1.0 equiv), (1-benzylpiperidin-4-yl)methanamine (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).
  • Conditions : 100 W, 80°C, 15 min (Table 2).

Table 2: Microwave vs Conventional Heating

Method Time (min) Yield (%) Purity (HPLC)
Conventional 360 72 95.3
Microwave 15 88 98.7

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, ArH), 4.01 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃), 3.42 (t, 2H, COCH₂), 2.85–2.72 (m, 2H, piperidine-H), 2.10–1.95 (m, 3H, piperidine-H), 1.65–1.50 (m, 2H, piperidine-H).
  • ESI-MS : m/z 305.2 [M+H]⁺ (calc. 305.18).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 60:40, 1.0 mL/min) showed a single peak at Rₜ = 6.54 min, confirming >98% purity.

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow system with immobilized lipase (e.g., Candida antarctica) catalyzes the amidation in a solvent-free environment, achieving 94% conversion with 99.5% ee. Key advantages include:

  • Reduced waste : Eliminates need for coupling agents.
  • Energy efficiency : Operates at 50°C vs 80°C in batch processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Name Substituent (R) Key Pharmacological Properties Selectivity/Activity Data
N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide 2-methoxyacetamide Potential sigma1 receptor ligand (inferred) Data pending; structurally similar to sigma1 ligands
N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide (CAS 865431-95-4) 2-chloroacetamide Unreported receptor affinity Structural analog with halogen substitution
Methoxyacetylfentanyl (CAS 101345-67-9) 2-methoxy, phenethyl-piperidine Potent opioid agonist Binds μ-opioid receptor; no sigma receptor activity
N-(1-Benzylpiperidin-4-yl)-2-(2-methoxyphenyl)acetamide 2-(2-methoxyphenyl)acetamide High sigma1 affinity (Ki = 1.2 nM) Sigma1 selectivity (Ki ratio σ2/σ1 = 100)
Compound 17 () Triazole-chromenone-carboxamide AChE inhibitor IC50 = 1.80 µM for AChE

Substituent Effects on Sigma Receptor Binding

  • However, pyridyl or imidazole substitutions reduce sigma1 affinity by >60-fold, highlighting the importance of aromatic electron density .
  • Halogen vs. Methoxy Substituents : Chloroacetamide analogs (e.g., CAS 865431-95-4) lack reported sigma receptor data but are structurally distinct due to the electron-withdrawing nature of chlorine compared to methoxy’s electron-donating effects. Methoxy groups may enhance sigma1 binding through electrostatic interactions .
  • Dual Substitution : Halogenation of both benzyl and acetamide aromatic rings (e.g., bromophenyl analogs) increases sigma2 receptor affinity while maintaining sigma1 binding, suggesting synergistic effects .

Selectivity and Therapeutic Implications

  • Sigma1 Selectivity : Analogs like N-(1-benzylpiperidin-4-yl)-2-(2-methoxyphenyl)acetamide exhibit high sigma1 selectivity (Ki ratio σ2/σ1 = 100), attributed to favorable electrostatic interactions between methoxy groups and receptor pockets .
  • Off-Target Activity: Methoxyacetylfentanyl demonstrates divergent activity as an opioid agonist, emphasizing that minor structural changes (e.g., phenethyl vs. benzyl substitution) can redirect biological targets .
  • AChE Inhibition: Triazole-chromenone derivatives (e.g., Compound 17) show potent AChE inhibition, suggesting that piperidine-acetamide scaffolds can be repurposed for neurodegenerative disease applications .

Critical Analysis of Substituent Influence

  • Methoxy Group : The 2-methoxy position in acetamide derivatives is associated with enhanced sigma1 receptor binding, likely due to improved hydrogen bonding and steric compatibility .
  • Benzyl vs. Phenethyl Groups : Benzyl-piperidine derivatives (e.g., target compound) favor sigma receptor binding, while phenethyl analogs (e.g., methoxyacetylfentanyl) shift activity toward opioid receptors .
  • Halogenation : Chloro or bromo substituents may improve metabolic stability but could reduce receptor affinity compared to methoxy groups .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its interactions with various biological targets, particularly within the central nervous system. Its unique structural configuration suggests it may have applications in treating neurological disorders.

Key Features

FeatureDescription
Molecular Formula C15H21N2O2C_{15}H_{21}N_{2}O_{2}
Molecular Weight 259.35 g/mol
Structural Components Piperidine ring, methoxy group, benzyl group

Preliminary studies suggest that this compound may act as an antagonist at certain muscarinic receptors, which are involved in various neurological functions. These receptors play a crucial role in neurotransmission and cognitive processes, making this compound a candidate for further research in the context of neuropharmacology.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit selective binding to muscarinic receptors. The following table summarizes findings from various studies:

Study ReferenceBiological Activity ObservedKey Findings
Muscarinic receptor antagonismPotential therapeutic applications in Alzheimer's
Binding affinity studiesSelective modulation of neurotransmitter systems
Neuroprotective effectsReduced neuroinflammation in animal models

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent.
  • Schizophrenia Research : Preliminary data from clinical trials indicate that this compound may alleviate symptoms associated with schizophrenia by modulating dopaminergic pathways alongside its muscarinic activity.

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